Poloppin Binds the PLK1 PBD, Not the ATP-Binding Pocket
Poloppin competitively inhibits the binding of a TAMRA-labeled substrate peptide to the PLK1 PBD with an IC50 of 26.9 μM in a fluorescence polarization (FP) assay, and directly binds the PBD with a Kd of 29.5 μM by isothermal titration calorimetry [1]. In contrast, ATP-competitive inhibitors like BI2536 target the kinase catalytic domain with sub-nanomolar potency (IC50 = 0.83 nM for PLK1), but do not engage the PBD . Poloppin exhibits no binding at 5 μM to the kinase catalytic domains of PLK1–4 or to 51 other related kinases [2].
| Evidence Dimension | Target Engagement Mechanism |
|---|---|
| Target Compound Data | IC50 = 26.9 μM (FP assay, PLK1 PBD); Kd = 29.5 μM (ITC, PLK1 PBD) |
| Comparator Or Baseline | BI2536 (ATP-competitive PLK1 inhibitor): IC50 = 0.83 nM (PLK1 kinase activity) |
| Quantified Difference | Poloppin targets PBD, BI2536 targets ATP-binding pocket; Poloppin shows no kinase domain binding at 5 μM |
| Conditions | FP assay with TAMRA-labeled phosphopeptide; ITC; DiscoverX KinomeScreen assay |
Why This Matters
This mechanistic distinction enables Poloppin to modulate PLK1 function without directly inhibiting kinase activity, circumventing resistance mechanisms that arise from ATP-binding site mutations.
- [1] Narvaez, A. J., et al. (2017). Figure 1B-C: Poloppin inhibits phosphopeptide binding to PLK1 PBD. Cell Chemical Biology, 24(8), 1017-1028.e7. View Source
- [2] Narvaez, A. J., et al. (2017). Poloppin-II exhibits no binding to kinase catalytic domains (Figure S3A). Cell Chemical Biology, 24(8). View Source
